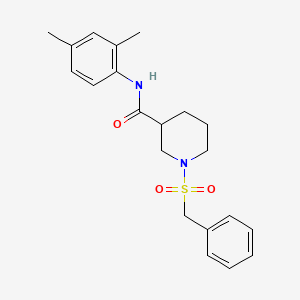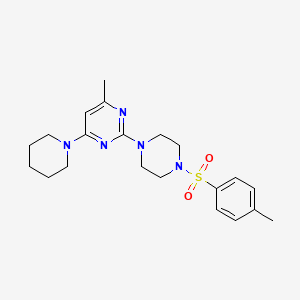![molecular formula C19H22F3N5O B11245324 N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11245324.png)
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a trifluoromethylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.
Addition of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is added via an acylation reaction, using trifluoromethylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine: This compound has a similar structure but with a pyridine ring instead of a benzoyl group.
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4-amine: This compound has a phenyl group instead of a benzoyl group.
Uniqueness
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C19H22F3N5O |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H22F3N5O/c1-13-12-16(25(2)3)24-18(23-13)27-10-8-26(9-11-27)17(28)14-4-6-15(7-5-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
QRDJWSVJDCMZCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11245242.png)
![N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245250.png)
![N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11245255.png)



![N-(3-acetylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11245284.png)
![ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11245292.png)
![N-(3,5-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245298.png)
![3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B11245306.png)

![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylbutanamide](/img/structure/B11245311.png)
![6-allyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245353.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11245355.png)
